5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
5-Fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring, a methoxy substituent, and a pyridazinylphenyl moiety. The sulfonamide group (–SO₂NH–) is a critical pharmacophore known for mediating interactions with biological targets such as enzymes (e.g., cyclooxygenase-2 (COX-2)) or hormone receptors .
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-25-16-8-6-13(19)11-17(16)27(23,24)22-14-5-3-4-12(10-14)15-7-9-18(26-2)21-20-15/h3-11,22H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYUZEWNIIBJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Fluorinated Aromatic Ring:
Methoxylation: Methoxy groups are introduced using methylation reactions, often employing reagents like dimethyl sulfate or methyl iodide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
Antagonism of Hormonal Receptors
One of the primary applications of this compound is its role as a non-peptide antagonist of gonadotropin-releasing hormone (GnRH) receptors. Research indicates that compounds with similar structures can effectively inhibit GnRH, which plays a crucial role in regulating reproductive hormones. This inhibition can be beneficial in treating conditions such as prostate cancer and endometriosis by suppressing hormone levels that drive tumor growth and endometrial proliferation .
Inhibition of Nucleases
The compound has also been investigated for its potential as an inhibitor of nucleases. Nucleases are enzymes that degrade nucleic acids, and their inhibition can have significant implications in gene therapy and cancer treatment. The structural features of 5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide allow it to interact effectively with nucleases, thereby providing a pathway for therapeutic development .
Molecular Docking Studies
Computational studies involving molecular docking have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can fit well into the active sites of specific proteins, enhancing its potential as a lead compound in drug design . Theoretical studies using density functional theory (DFT) have also been conducted to further understand the electronic properties and stability of the compound, which are critical for its efficacy as a drug candidate .
Potential Anti-Cancer Properties
The structural modifications present in this compound suggest potential anti-cancer properties. Similar compounds have shown promise in preclinical trials for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Therapeutic Applications in Endocrine Disorders
Given its role as a GnRH antagonist, this compound could be explored for therapeutic applications in treating endocrine disorders that are sensitive to hormonal fluctuations, such as uterine fibroids and certain types of breast cancer. Its ability to modulate hormone levels makes it a candidate for further clinical investigation .
Case Study: GnRH Antagonist Development
In a study focusing on GnRH antagonists, compounds structurally related to this compound demonstrated significant efficacy in lowering plasma luteinizing hormone (LH) levels in animal models at low doses. This finding supports the potential use of such compounds in managing hormone-dependent diseases .
Research Findings: Nuclease Inhibition
Recent patents have highlighted the effectiveness of similar sulfonamide derivatives in inhibiting nucleases, with experimental data showing promising results in vitro. Such findings indicate that further exploration into the biochemical pathways influenced by these compounds could lead to novel therapeutic strategies for genetic disorders and cancers .
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Pyridazine vs. Pyridine Rings : The target compound’s pyridazine ring (two adjacent nitrogen atoms) contrasts with pyridine-based analogs (e.g., N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide), which may influence electronic properties and target selectivity .
- Substituent Position : The para-sulfonamide group in COX-2 inhibitors (e.g., ) is critical for enzyme binding, whereas the meta-substitution in the target compound’s phenyl ring may redirect biological activity .
Key Observations :
- Electron-withdrawing groups (e.g., nitro in Compound 17) correlate with higher yields (94%) compared to electron-donating groups (e.g., dimethylamino in Compound 16: 66%) .
COX-2 Inhibition
| Compound () | COX-2 Inhibition (% at 20 μM) | Reference |
|---|---|---|
| 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | 47.1 |
Key Observations :
GnRH Receptor Antagonism
TAK-385, a compound featuring a 6-methoxypyridazinyl group, demonstrates potent GnRH receptor antagonism (IC₅₀ = 1.6 nM) .
Biological Activity
5-Fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and angiogenesis inhibition. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a sulfonamide group and a methoxypyridazine moiety. Its molecular formula is , and it has a molecular weight of approximately 353.41 g/mol.
The biological activity of this compound primarily involves the inhibition of specific protein kinases that play crucial roles in cell signaling pathways associated with cancer proliferation and survival. Research suggests that this compound may sensitize cancer cells to apoptosis by disrupting the cell cycle and promoting anoikis in tumor cells.
Antiproliferative Activity
Numerous studies have assessed the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon) | 0.5 | Cell cycle arrest at G2/M phase |
| M21 (Melanoma) | 0.8 | Disruption of microtubule polymerization |
| MCF7 (Breast) | 0.6 | Induction of apoptosis |
These results indicate that this compound exhibits potent cytotoxic effects across multiple cancer types, making it a candidate for further development as an anticancer agent .
Case Studies
- In Vivo Studies : A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to its ability to inhibit angiogenesis and disrupt tumor vascularization .
- Combination Therapy : Research indicated that when combined with standard chemotherapeutic agents, this compound enhanced the overall efficacy of treatment regimens, suggesting a synergistic effect that could improve patient outcomes in resistant cancer types .
Toxicity and Side Effects
While the compound shows promising biological activity, toxicity assessments are essential for evaluating its safety profile. Preliminary studies suggest manageable toxicity levels at therapeutic doses; however, further studies are needed to fully understand the side effects, particularly concerning long-term use and effects on normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
